molecular formula C10H10F2O4 B1529321 2-(2,5-Dimethoxyphenyl)-2,2-difluoroacetic acid CAS No. 1342352-23-1

2-(2,5-Dimethoxyphenyl)-2,2-difluoroacetic acid

Cat. No.: B1529321
CAS No.: 1342352-23-1
M. Wt: 232.18 g/mol
InChI Key: MXUPBXNWIKOFMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Dimethoxyphenyl)-2,2-difluoroacetic acid is a useful research compound. Its molecular formula is C10H10F2O4 and its molecular weight is 232.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Toxicology and Exposure Analysis

Studies have examined the environmental and health impacts of polyfluoroalkyl chemicals (PFCs), which share a common fluorinated structure with the compound . PFCs have been widely used in consumer products due to their oil and water repellent properties. Research indicates widespread exposure among the U.S. population to PFCs, including perfluorooctane sulfonic acid (PFOS) and perfluorooctanoic acid (PFOA), with potential implications for human health and the environment (Calafat et al., 2007).

Chemical Toxicity and Safety Studies

The toxicity and safety profiles of various chemicals, including those with similar structures such as trifluoroacetic acid (TFAA), have been investigated to understand their potential health risks. A case study reported on the dermal exposure to TFAA, highlighting the need for awareness among emergency physicians regarding the presentation and treatment of such exposures, which can differ significantly from other chemically similar compounds (Sun & Corbett, 2017).

Drug Development and Pharmacokinetics

Research into novel antivascular agents for cancer treatment, such as 5,6-Dimethylxanthenone-4-acetic acid (DMXAA), explores the pharmacokinetics and pharmacodynamic effects of these compounds. Such studies can provide a foundation for understanding how structurally related compounds might be developed and used in medical applications (Rustin et al., 2003).

Exposure and Health Effects Studies

Investigations into the health effects of exposure to certain chemicals, including PFCs, have linked them to various health outcomes. For instance, prenatal exposure to perfluoroalkyl acids has been studied for its potential immunotoxic effects on offspring, indicating the importance of understanding the environmental and health impacts of chemical exposures (Goudarzi et al., 2017).

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-2,2-difluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O4/c1-15-6-3-4-8(16-2)7(5-6)10(11,12)9(13)14/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUPBXNWIKOFMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,5-Dimethoxyphenyl)-2,2-difluoroacetic acid
Reactant of Route 2
Reactant of Route 2
2-(2,5-Dimethoxyphenyl)-2,2-difluoroacetic acid
Reactant of Route 3
Reactant of Route 3
2-(2,5-Dimethoxyphenyl)-2,2-difluoroacetic acid
Reactant of Route 4
2-(2,5-Dimethoxyphenyl)-2,2-difluoroacetic acid
Reactant of Route 5
2-(2,5-Dimethoxyphenyl)-2,2-difluoroacetic acid
Reactant of Route 6
Reactant of Route 6
2-(2,5-Dimethoxyphenyl)-2,2-difluoroacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.